N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide
Description
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide is a complex organic compound with the molecular formula C17H17N3O4S2. It belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)13-8-9-14-15(10-13)25-17(18-14)19-16(21)11-24-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUZEVQNXLJFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzothiazole with dimethylsulfamoyl chloride to form the intermediate N-(dimethylsulfamoyl)-2-aminobenzothiazole. This intermediate is then reacted with phenoxyacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up using continuous flow reactors to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzothiazole moiety may interact with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,5-dimethoxybenzamide
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide
Uniqueness
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and phenoxyacetamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide is a synthetic compound that belongs to the benzothiazole family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.
Molecular Formula : C20H18N4O5S2
Molecular Weight : 458.51 g/mol
CAS Number : 923193-23-1
The structure of this compound features a benzothiazole core substituted with a dimethylsulfamoyl group and a phenoxyacetamide moiety. This unique arrangement contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound inhibits COX enzymes, reducing the biosynthesis of prostaglandins, which are mediators of inflammation and pain.
- Induction of Apoptosis : It may induce apoptosis in cancer cells by altering mitochondrial protein balance (e.g., Bcl-2 and Bax), leading to caspase activation.
- Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties against various pathogens, likely due to its ability to disrupt microbial cell function .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells across various lines, including lung and breast cancer cells. For instance:
- Cell Line Studies : Compounds demonstrated IC50 values ranging from 6.68 µM to 19.94 µM against A549 and NCI-H358 cell lines in 2D assays .
Anti-inflammatory Activity
The anti-inflammatory potential is primarily linked to COX inhibition, which reduces inflammatory mediators in the body. This mechanism suggests possible therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
This compound has shown promising results against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.12 µM |
| Escherichia coli | 25 µM |
These findings indicate its potential as an antimicrobial agent, particularly against resistant strains .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer effects of benzothiazole derivatives found that those with similar structural features to this compound exhibited high cytotoxicity against various cancer cell lines. The study concluded that modifications in the benzothiazole structure could enhance antiproliferative activity, suggesting further exploration into this compound's derivatives for cancer treatment .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation focused on anti-inflammatory agents, compounds structurally related to this compound demonstrated significant inhibition of COX enzymes in vitro. The results indicated a dose-dependent response, reinforcing the potential of this compound in developing new anti-inflammatory therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
